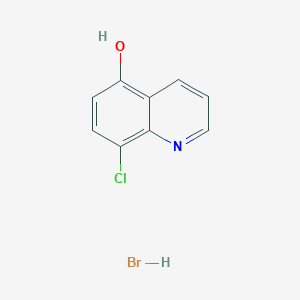
8-Chloroquinolin-5-ol hydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H7BrClNO . It is also known by other names such as 5-Chloro-8-hydroxyquinoline . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 8-Chloroquinolin-5-ol hydrobromide and its derivatives involves complex chemical reactions. For instance, a study has reported the synthesis of bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) solvate, which showed catalytic activity in the formation of oligomers . Another study discussed the synthesis and therapeutic potential of quinoline derivatives .Molecular Structure Analysis
The molecular structure of 8-Chloroquinolin-5-ol hydrobromide consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 179.60 g/mol .Chemical Reactions Analysis
The chemical reactions involving 8-Chloroquinolin-5-ol hydrobromide are complex and involve multiple steps. For example, a study has reported the reactions of 8-Quinolinol derivatives and their applications to biochemical tools and enzyme inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloroquinolin-5-ol hydrobromide include a molecular weight of 179.60 g/mol, a topological polar surface area of 33.1 Ų, and a complexity of 165 . The compound is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days .Relevant Papers Several papers have been published on 8-Chloroquinolin-5-ol hydrobromide and related compounds. These include studies on the spectroscopic and DFT investigations of 8-hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal , the activation of the two-pore domain potassium channel TREK-1 by cloxyquin , and the reactions of 8-Quinolinol derivatives .
Mecanismo De Acción
Target of Action
It is structurally similar to chloroquine , which is known to inhibit the action of heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which eventually kills the parasite .
Biochemical Pathways
Based on its similarity to chloroquine, it may interfere with the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
Based on its structural similarity to chloroquine, it may lead to the accumulation of toxic heme in malarial parasites, resulting in their death .
Action Environment
It is known that the compound should be stored at 4°c under nitrogen , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Propiedades
IUPAC Name |
8-chloroquinolin-5-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.BrH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNOILLHURTFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


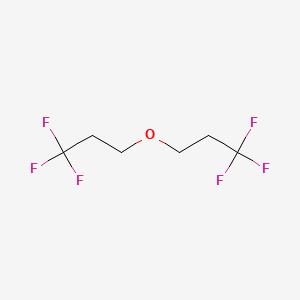
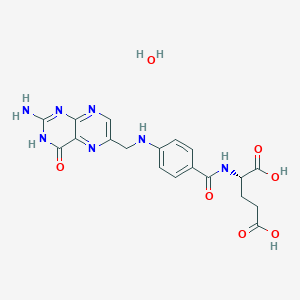

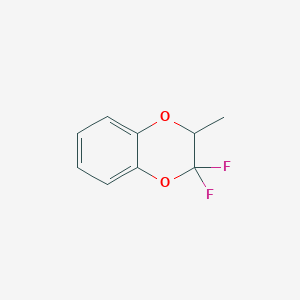

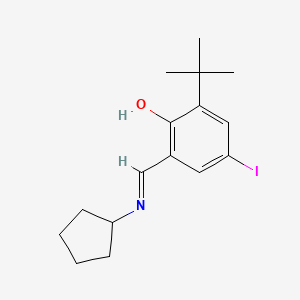
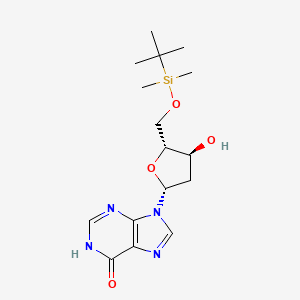
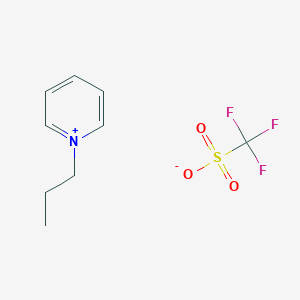
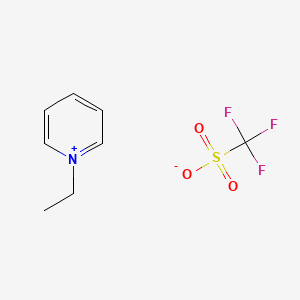

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)
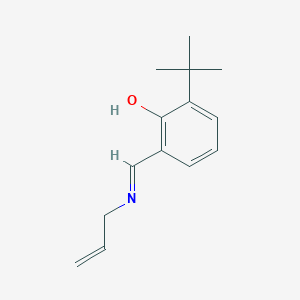
![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)